molecular formula C13H11ClN2O2S B2959296 2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 2241130-01-6

2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B2959296
CAS No.: 2241130-01-6
M. Wt: 294.75
InChI Key: GSHYAZBZAMFWFD-UHFFFAOYSA-N
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Description

2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a complex organic compound that features a thiazole ring and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with phthalic anhydride under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and chlorination, to yield the final compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which accounts for its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is unique due to its combination of a thiazole ring and an isoindole structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications compared to other thiazole-containing compounds .

Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S.ClH/c1-8-7-18-11(14-8)6-15-12(16)9-4-2-3-5-10(9)13(15)17;/h2-5,7H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHYAZBZAMFWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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